molecular formula C17H19FN2O3S B1194550 TNKS/USP25-IN-C44

TNKS/USP25-IN-C44

Número de catálogo: B1194550
Peso molecular: 350.41
Clave InChI: XXWLRCVYHPVERM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Contextualizing Tankyrase (TNKS) and Ubiquitin-Specific Protease 25 (USP25) in Cellular Homeostasis

Cellular homeostasis is meticulously regulated by a complex network of proteins, among which Tankyrases (TNKS) and Ubiquitin-Specific Protease 25 (USP25) play distinct yet interconnected roles. Their functions are crucial for maintaining cellular balance and proper signaling.

Tankyrases, specifically isoforms TNKS1 and TNKS2 (also known as PARP5a and PARP5b, respectively), are members of the poly(ADP-ribose) polymerase (PARP) superfamily nih.govusp.brnih.gov. These enzymes catalyze a post-translational modification known as poly(ADP-ribosyl)ation (PARylation), involving the transfer of poly(ADP-ribose) (PAR) units from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to acceptor proteins nih.govusp.brnih.gov. This modification is integral to a wide array of cellular functions, including telomere maintenance, glucose metabolism, mitosis regulation, DNA repair, and cellular stress responses nih.govusp.brnih.gov.

A particularly significant role of TNKS1/2 lies in their regulation of the Wnt/β-catenin signaling pathway nih.govusp.brnih.gov. This pathway is fundamental for embryonic development, tissue homeostasis, and regeneration. Tankyrases activate Wnt/β-catenin signaling by poly(ADP-ribosyl)ating Axin, a key scaffolding protein within the β-catenin destruction complex nih.govusp.brnih.gov. PARylation of Axin promotes its ubiquitination and subsequent proteasomal degradation, thereby stabilizing β-catenin and enhancing Wnt pathway activity nih.govusp.brnih.gov. Structurally, TNKS1 and TNKS2 are characterized by five N-terminal ankyrin repeat clusters (ARCs) responsible for substrate binding, a sterile alpha motif (SAM) domain for polymerization, and a C-terminal catalytic ARTD domain usp.br.

Ubiquitin-Specific Protease 25 (USP25) is a deubiquitinating enzyme (DUB) that plays a crucial role in the ubiquitin-proteasome system (UPS). DUBs are responsible for cleaving and removing ubiquitin moieties from target proteins, a process that can prevent their degradation by the proteasome and regulate their stability and function. USP25 has been implicated in various cellular processes, including the regulation of immune responses, inflammation, protein quality control, and Endoplasmic Reticulum-Associated Degradation (ERAD). Its activity is critical for maintaining protein homeostasis and modulating diverse signaling pathways.

The interaction between TNKS and USP25 represents a critical regulatory nexus in cellular biology. USP25 directly interacts with and deubiquitinates both TNKS1 and TNKS2, leading to their stabilization. This stabilization of tankyrases by USP25, in turn, positively modulates the Wnt/β-catenin signaling pathway. Research has shown that the deletion of USP25 can promote the degradation of tankyrases, which subsequently stabilizes Axin and thereby antagonizes Wnt signaling. The structural basis of this interaction has been further elucidated through X-ray crystal structure determination of the TNKS1-USP25 complex. Disrupting this specific protein-protein interaction offers a distinct strategy to influence the Wnt/β-catenin pathway by promoting TNKS degradation, providing an alternative to directly inhibiting TNKS enzymatic activity.

Table 1: Summary of TNKS and USP25 Roles and Interaction

ProteinPrimary FunctionKey Cellular ProcessesInteraction with PartnerRegulatory Outcome
Tankyrase (TNKS1/2) Poly(ADP-ribosyl)ation (PARylation)Wnt/β-catenin signaling, Telomere maintenance, Mitosis, Glucose metabolism, DNA repairStabilized by USP25Activates Wnt/β-catenin signaling (via Axin degradation)
Ubiquitin-Specific Protease 25 (USP25) Deubiquitination (removal of ubiquitin)Immune responses, Inflammation, Protein quality control, ERAD, Protein stabilityStabilizes TNKS via deubiquitinationPositively regulates Wnt/β-catenin signaling (via TNKS stabilization)

Identification and Characterization of TNKS/USP25-IN-C44 as a Research Compound

The understanding of the TNKS-USP25 interaction has paved the way for the identification of small molecules capable of modulating this critical protein-protein interface.

This compound, often referred to simply as C44, was identified through a sophisticated hierarchical virtual screening approach. This computational method involved screening a vast library of over 200,000 compounds against the characterized structures of the USP25/TNKS-ARC5 protein complex. Virtual screening is an in silico technique that allows for the rapid assessment of potential binding compounds from large chemical databases, significantly accelerating the discovery process for novel molecular probes.

Initial characterization of C44, through both in silico analysis and in vitro validation, confirmed its function as a protein-protein interaction (PPI) inhibitor. C44 specifically binds to the interaction interface between TNKS and USP25, effectively disrupting their complex formation. This disruption of the TNKS-USP25 interaction by C44 leads to a notable increase in the half-life of Axin and a subsequent breakdown of β-catenin protein, thereby modulating the Wnt/β-catenin pathway. Furthermore, studies have demonstrated that the selective inhibition of the TNKS-USP25 interaction by C44 significantly reduces the proliferation of prostate cancer cells in both in vitro and in vivo models. These findings establish this compound as a novel PPI inhibitor that decreases TNKS protein stability and consequently inhibits Wnt pathway signaling.

Table 2: Key Findings on this compound (C44)

CharacteristicDescription
Discovery Method Hierarchical virtual screening of >200,000 compounds against USP25/TNKS-ARC5 complex.
Mechanism of Action Binds to and disrupts the protein-protein interaction (PPI) interface of TNKS and USP25.
Biological Effect Increases Axin half-life, leads to β-catenin breakdown, and inhibits Wnt/β-catenin signaling.
Observed Outcome Significantly reduces prostate cancer cell proliferation in vitro and in vivo.
Classification Novel PPI inhibitor that lowers TNKS protein stability and inhibits Wnt pathway signaling.

Propiedades

Fórmula molecular

C17H19FN2O3S

Peso molecular

350.41

Nombre IUPAC

2-(2-(4-Ethyl-2-fluorophenoxy)acetamido)-4,5-dimethylthiophene-3-carboxamide

InChI

InChI=1S/C17H19FN2O3S/c1-4-11-5-6-13(12(18)7-11)23-8-14(21)20-17-15(16(19)22)9(2)10(3)24-17/h5-7H,4,8H2,1-3H3,(H2,19,22)(H,20,21)

Clave InChI

XXWLRCVYHPVERM-UHFFFAOYSA-N

SMILES

O=C(C1=C(NC(COC2=CC=C(CC)C=C2F)=O)SC(C)=C1C)N

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

C44;  TNKS/USP25-IN-C44;  TNKS/USP25 IN-C44;  TNKS/USP25-IN C44

Origen del producto

United States

Molecular and Biochemical Mechanisms of Tnks/usp25 in C44

Direct Disruption of the TNKS-USP25 Interaction Interface

The foundational understanding of TNKS/USP25-IN-C44's mechanism stems from its ability to directly disrupt the binding interface between TNKS and USP25.

Binding to the TNKS-USP25-ARC5 Protein Complex

This compound specifically binds to the protein-protein interaction (PPI) interface formed between Tankyrase and USP25. uni.luresearchgate.net This targeted interaction was elucidated through hierarchical virtual screening, which was conducted on the basis of the previously characterized structures of the USP25/TNKS-ARC5 protein complex. nih.govuni.luresearchgate.netresearchgate.net The structural determination of the interaction between Tankyrase 1 (TNKS1) and USP25 (Xu et al., 2017) provided the critical blueprint for the identification of C44. nih.govresearchgate.net By binding to this interface, C44 effectively disrupts the physiological association between TNKS and USP25. nih.govuni.luresearchgate.netresearchgate.netmdpi.comsigmaaldrich.com

Specificity of Interaction Compared to Other PARP Family Members

The selectivity of this compound is rooted in the unique structural features governing the TNKS-USP25 interaction. USP25 stabilizes Tankyrase by directly binding to its C-terminus, specifically engaging with the ankyrin repeats (ARCs) present in TNKS. A key aspect of this specificity is that these ankyrin repeats are notably absent in other members of the Poly(ADP-ribose) Polymerase (PARP) family. This structural distinction provides a unique opportunity for selectively targeting TNKS through its interaction with USP25, rather than broadly inhibiting other PARP family members. This approach offers an alternative and specific strategy to inhibit the Wnt/β-catenin pathway by promoting TNKS degradation, distinguishing it from inhibitors that target the enzymatic activity of TNKS directly.

Modulation of Wnt/β-Catenin Signaling Pathway Components

The disruption of the TNKS-USP25 interaction by C44 leads to significant downstream modulation of the Wnt/β-catenin signaling pathway, a critical pathway involved in cell proliferation and development.

Increased Half-Life of Axin Protein

A primary consequence of this compound's action is an observed increase in the half-life of the Axin protein. nih.govuni.luresearchgate.netresearchgate.netmdpi.comsigmaaldrich.com In the canonical Wnt pathway, Tankyrase enzymes typically poly(ADP-ribosyl)ate Axin, a process that marks Axin for ubiquitination and subsequent proteasomal degradation. nih.govresearchgate.net USP25, by stabilizing Tankyrase, contributes to this degradation of Axin. nih.govresearchgate.net Therefore, by disrupting the TNKS-USP25 interaction, C44 prevents the stabilization of Tankyrase, leading to its degradation. This, in turn, results in the stabilization and accumulation of Axin. uni.lu

Breakdown and Degradation of β-Catenin Protein

The increased stability and accumulation of Axin protein, facilitated by this compound, directly lead to the breakdown and degradation of β-catenin protein. uni.luresearchgate.netmdpi.com Axin serves as a crucial scaffolding protein within the β-catenin destruction complex. This complex is responsible for phosphorylating β-catenin, thereby marking it for ubiquitination and proteasomal degradation in the absence of Wnt signals. By increasing Axin levels, this compound enhances the activity of this destruction complex, leading to a reduction in the cellular levels of β-catenin.

Inhibition of Wnt-Dependent Transcriptional Activity

The ultimate functional outcome of this compound's molecular actions is the inhibition of Wnt-dependent transcriptional activity. uni.luresearchgate.netmdpi.com The degradation of β-catenin, a key transcriptional co-activator in the Wnt pathway, prevents its nuclear translocation and subsequent activation of Wnt target genes. Studies have demonstrated that the disruption of the TNKS-USP25 interaction and the consequent degradation of Tankyrase lead to Axin stabilization and β-catenin degradation, which collectively contribute to the inhibition of Wnt/β-catenin signaling. uni.lu Furthermore, experimental evidence from studies involving USP25 knockout or knockdown has shown a significant inhibition of Wnt3a-induced Super-Topflash (STF) reporter activity, a common measure of Wnt-dependent transcription. Such interventions also block Wnt3a-induced accumulation of β-catenin and inhibit the expression of β-catenin target genes like AXIN2, confirming the compound's inhibitory effect on Wnt-dependent transcriptional programs.

Biological Activities and Cellular Efficacy in Pre Clinical Research Models

Attenuation of Cancer Cell Proliferation In Vitro

The primary observed effect of C44 is its ability to reduce the proliferation of various cancer cell lines, particularly those dependent on the Wnt pathway.

In prostate cancer research, C44 has been shown to significantly attenuate cancer cell proliferation. Studies utilizing the prostate cancer cell line PC-3 have demonstrated that C44 effectively decreases cell proliferation in vitro. nih.govbidd.groupbmrb.ioresearchgate.netnih.govresearchgate.netnih.govnih.gov This anti-proliferative effect is attributed to the selective inhibition of the TNKS-USP25 interaction, which leads to the stabilization of Axin and the subsequent breakdown of β-catenin protein, thereby inhibiting the Wnt pathway. nih.govbidd.groupnih.govresearchgate.netnih.gov

Table 1: Effect of TNKS/USP25-IN-C44 on Prostate Cancer Cell Proliferation (PC-3)

Cell LineObserved Effect on ProliferationMechanism of ActionReferences
PC-3Significantly reducedDisruption of TNKS-USP25 interaction, leading to TNKS degradation, Axin stabilization, and Wnt/β-catenin pathway inhibition. nih.govbidd.groupnih.govresearchgate.netnih.gov

While the direct impact of this compound (C44) on the proliferation of colorectal cancer cell lines such as LS174T and HCT116 is not explicitly detailed in the provided literature, the broader relevance of TNKS/USP25 modulation in colorectal cancer (CRC) is well-established. The Wnt/β-catenin pathway, modulated by TNKS, is crucial in the development of CRC. nih.gov Other novel TNKS/USP25 inhibitors, such as UAT-B, have demonstrated efficacy in inhibiting the growth of various CRC cell lines, including HCT116, SW480, SW620, RKO, and DLD-1, by disrupting the TNKS–USP25 interaction and promoting TNKS degradation. nih.govnih.govbau.edu.lb This suggests that compounds targeting the TNKS-USP25 interaction hold potential for attenuating proliferation in colorectal cancer.

The modulation of USP25 and its interaction with TNKS1 has implications for glioma cell behavior. USP25 has been shown to facilitate glioma cell proliferation by regulating the Wnt/β-catenin pathway through the deubiquitination of TNKS1. nih.govbau.edu.lbdovepress.com Specifically, studies have found that USP25-knockdown in glioma cells (e.g., U251 and U87 cells) dramatically inhibits their proliferation, while USP25-overexpression promotes it. nih.govbau.edu.lbdovepress.com Given that this compound is designed to disrupt the TNKS-USP25 interaction, these findings suggest a potential for C44 to impact glioma cell proliferation by interfering with this regulatory axis. Tankyrases are also known to play an essential role in glioblastoma. researchgate.net

Impact on Cell Migration and Invasion In Vitro

The influence of this compound on cell migration and invasion in vitro is inferred from its mechanism of action and the known roles of TNKS and USP25. While direct studies specifically detailing C44's impact on migration and invasion in prostate or colorectal cancer cell lines are not explicitly provided in the available information, general TNKS inhibition or USP25 modulation has been shown to affect these processes. Pharmacological inhibition or siRNA-mediated depletion of TNKS has been demonstrated to decrease migration and invasion in various cancer cell lines. mdpi.com More specifically, in glioma cells, USP25-knockdown significantly inhibited cell invasion and migration, highlighting the role of the USP25-TNKS1 axis in these processes. nih.govbau.edu.lbdovepress.com These findings suggest that this compound, by disrupting the TNKS-USP25 interaction, could potentially exert inhibitory effects on cancer cell migration and invasion.

Mechanisms of Action in Specific Cellular Contexts

This compound functions as a protein-protein interaction (PPI) inhibitor. It specifically binds to the interface between TNKS and USP25, leading to the disruption of their complex. This disruption prevents USP25 from stabilizing TNKS, thereby promoting the degradation of TNKS1/2. The subsequent decrease in TNKS levels results in the stabilization of Axin (specifically Axin 1), a key component of the β-catenin destruction complex. The stabilization of Axin leads to the breakdown of β-catenin, consequently inhibiting the Wnt/β-catenin signaling pathway. nih.govnih.govbidd.groupbmrb.ioresearchgate.netnih.govnih.govnih.govresearchgate.net This mode of action is distinct from inhibitors that target the catalytic activity of TNKS. nih.gov

While the direct role of this compound (C44) in overcoming multi-drug resistance (MDR) is not explicitly detailed in the provided literature, the mechanism of disrupting the TNKS/USP25 interaction is recognized as a promising strategy to combat MDR in cancer. For instance, a novel TNKS/USP25 inhibitor, UAT-B, has been identified to overcome MDR in TNKS-overexpressing colorectal cancer (CRC). nih.govnih.govbau.edu.lb UAT-B achieves this by disrupting the TNKS–USP25 interaction, which promotes TNKS degradation and subsequently inhibits the Wnt pathway. nih.govnih.govbau.edu.lb This highlights that targeting the TNKS-USP25 PPI represents a compelling therapeutic strategy for cancers exhibiting high TNKS levels and multi-drug resistance. nih.govnih.gov The shared mechanism of action suggests that this compound may also hold potential in addressing multi-drug resistance, although specific studies on C44 in this context are not provided.

Pre Clinical in Vivo Studies and Model Systems

Reduction of Tumor Growth in Xenograft Models

In vivo studies using animal models are crucial for evaluating the anti-tumor potential of new therapeutic compounds. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a mainstay of pre-clinical cancer research.

Research has identified a small molecule, C44, that binds to the PPI interface of TNKS and USP25, effectively disrupting their interaction. nih.gov This disruption has been shown to significantly reduce the proliferation of prostate cancer cells both in vitro and in vivo. nih.govresearchgate.net In vivo xenograft models of prostate cancer demonstrated that treatment with C44 repressed tumor growth. pnas.org The selective inhibition of the TNKS-USP25 interaction by C44 represents a promising approach for the treatment of Wnt-pathway dependent prostate cancer. nih.govresearchgate.net

Table 1: In Vivo Efficacy of TNKS/USP25-IN-C44 in Prostate Cancer Xenograft Model

Model SystemCompoundKey FindingReference
Prostate Cancer XenograftC44Significantly reduced tumor cell proliferation and repressed tumor growth in vivo. nih.govpnas.org

In the context of colorectal cancer (CRC), a novel TNKS/USP25 inhibitor, UAT-B, has been investigated. nih.govnih.gov Studies have demonstrated that UAT-B successfully inhibited the growth of CRC cells with high TNKS levels in various in vivo models. nih.govnih.gov These models included cell line-derived xenografts, patient-derived xenografts (PDX), and the APCmin/+ spontaneous CRC model. nih.govnih.gov The findings suggest that targeting the TNKS-USP25 interaction is a compelling therapeutic strategy for CRC. nih.gov

Table 2: In Vivo Efficacy of a TNKS/USP25 Inhibitor in Colorectal Cancer Models

Model SystemCompoundKey FindingReference
Cell Line-Derived Xenograft (CDX)UAT-BSuccessfully inhibited tumor growth. nih.gov
Patient-Derived Xenograft (PDX)UAT-BSuccessfully inhibited tumor growth. nih.gov
APCmin/+ Spontaneous CRC ModelUAT-BSuccessfully inhibited tumor growth. nih.gov

In Vivo Modulation of Wnt Pathway Components

The primary mechanism by which TNKS/USP25 inhibitors exert their anti-cancer effects is through the modulation of the Wnt signaling pathway. nih.govnih.gov TNKS enzymes target the destruction complex component Axin for degradation, and USP25 stabilizes TNKS. nih.govplos.org By inhibiting the TNKS-USP25 interaction, small molecules can promote TNKS degradation, leading to Axin stabilization and subsequent breakdown of β-catenin, a key effector of the Wnt pathway. nih.govnih.gov

In prostate cancer models, the inhibitor C44 was shown to disrupt the TNKS-USP25 interaction, leading to an increased half-life of AXIN and the degradation of β-catenin protein. nih.govresearchgate.net Similarly, in colorectal cancer studies, the inhibitor UAT-B was found to promote TNKS degradation, which in turn stabilized Axin 1, thereby inhibiting the Wnt pathway. nih.gov

Table 3: In Vivo Modulation of Wnt Pathway by TNKS/USP25 Inhibitors

CompoundCancer ModelEffect on TNKSEffect on AxinEffect on β-cateninReference
C44Prostate CancerLowered stabilityIncreased half-lifeBreakdown/Degradation nih.gov
UAT-BColorectal CancerPromoted degradationStabilized Axin 1Not specified in vivo nih.gov

Assessment in Other Disease Models (e.g., Alzheimer's disease, inflammatory responses)

The roles of TNKS and USP25 are not limited to cancer, and inhibitors of their interaction or individual activity are being explored in other pathological contexts.

In models of Alzheimer's disease (AD) , USP25 has been identified as a critical regulator of amyloid pathology. nih.gov Genetic deletion of Usp25 was found to reduce amyloid deposition in the 5x_FAD_ mouse model of AD. nih.gov Importantly, pharmacological inhibition of USP25 with a small molecule inhibitor, AZ1, ameliorated amyloid pathology in the 5x_FAD_ mouse brain. nih.govsemanticscholar.org These findings suggest that USP25 is a potential therapeutic target for AD drug development. nih.gov

In the context of inflammatory responses , USP25 has been shown to be a key regulator. nih.govpatsnap.com It acts as a negative regulator of IL-17-mediated signaling and inflammation. nih.gov In vivo studies using Usp25-/- mice showed these animals had an increased sensitivity to IL-17-dependent inflammation and autoimmunity. nih.gov Furthermore, in a mouse model of ischemic stroke, USP25 deficiency enhanced microglial activation and neuroinflammation. nih.gov The small-molecule inhibitor AZ1 has been used as an in vivo probe to assess the function of USP25 in inflammation, demonstrating that its inhibition can suppress inflammation linked to bacterial infections in the intestine in a mouse model. embopress.orgnih.gov

Table 4: In Vivo Assessment of USP25 Inhibition in Other Disease Models

Disease ModelInhibitor/ModelKey FindingReference
Alzheimer's Disease (5x_FAD_ mouse)AZ1Ameliorated amyloid pathology. semanticscholar.org
Inflammation/AutoimmunityUsp25-/- miceExhibited increased sensitivity to IL-17-dependent inflammation. nih.gov
Neuroinflammation (Ischemic Stroke)Usp25-/- miceEnhanced microglial activation and neuroinflammation. nih.gov
Intestinal InflammationAZ1Suppressed inflammation linked to bacterial infections. embopress.orgnih.gov

Structural Biology and Computational Studies

Insights from X-ray Crystal Structure Determination of TNKS1-USP25 Interaction

The interaction between Tankyrase 1 (TNKS1) and USP25 has been characterized through X-ray crystal structure determination. frontiersin.orgnih.govfrontiersin.orgsemanticscholar.org This structural analysis revealed that the C-terminus of USP25 directly interacts with the ankyrin repeats (ARCs) of TNKS1. nih.govresearchgate.net These ankyrin repeats are unique to tankyrases within the PARP family, making this interaction a potential selective target. researchgate.netnih.gov The crystal structure data provided a critical foundation for understanding how USP25 stabilizes tankyrases by promoting their deubiquitination. nih.gov Specifically, the Asn876 residue of TNKS1 has been identified as important for the TNKS1-USP25 interaction. researchgate.net

In Silico Analysis of TNKS/USP25-IN-C44 Binding Modes

Following the structural characterization of the USP25/TNKS-ARC5 protein complex, hierarchical virtual screening of over 200,000 compounds was conducted to identify molecules that could disrupt this interaction. researchgate.netresearchgate.netfrontiersin.orgfrontiersin.org This in silico analysis led to the discovery of C44 as a small molecule that binds to the protein-protein interaction (PPI) interface of TNKS and USP25. researchgate.netresearchgate.net

The binding of C44 to this interface is crucial for its inhibitory activity. By disrupting the TNKS-USP25 interaction, C44 leads to an increase in the half-life of Axin, which in turn regulates the Wnt/β-catenin pathway. researchgate.netresearchgate.netnih.govfrontiersin.orgfrontiersin.org This selective inhibition of the TNKS-USP25 interaction by C44 has been shown to significantly reduce the proliferation of prostate cancer cells both in vitro and in vivo. researchgate.netfrontiersin.orgfrontiersin.org

Structure-Activity Relationships (SAR) of this compound and Related Inhibitors

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a chemical structure affect its biological activity. epdf.pubdrugdesign.org For this compound and related inhibitors, SAR analyses aim to identify key structural features responsible for their inhibitory activity and to guide optimization strategies. researchgate.neticr.ac.uk

C44 acts as a protein-protein interaction (PPI) inhibitor that promotes the degradation of TNKS1/2. researchgate.netmdpi.com The ability of C44 to disrupt the TNKS-USP25 interaction is attributed to specific structural characteristics that allow it to bind to the PPI interface. researchgate.net While specific detailed structural features of C44 for its inhibitory activity are often complex and involve precise molecular recognition, the general principle is that it occupies a binding site critical for the TNKS-USP25 association. researchgate.net

Other inhibitors targeting USP25, such as AZ1, Vismodegib, and FT206, bind into a common pocket within USP28 and USP25, explaining their bi-specificity. embopress.orgnih.gov A key glutamate (B1630785) residue (E366 in USP28 and E373 in USP25) plays a central role in the stability of this pocket and, consequently, in inhibitor binding and enzyme activity. embopress.org This suggests that similar critical residues or motifs might be involved in the binding of C44 to the TNKS-USP25 interface.

Optimization strategies for inhibitors like this compound typically involve systematic modifications to the compound's structure to improve its potency, selectivity, and pharmacokinetic properties. researchgate.neticr.ac.uk

General strategies include:

Fragment-based drug discovery (FBDD): This approach involves identifying small chemical fragments that bind weakly to the target and then growing or linking these fragments to create more potent inhibitors. icr.ac.uk

In silico modeling: Computational methods, such as molecular docking and dynamics simulations, are used to predict how structural modifications will affect binding affinity and selectivity. researchgate.neticr.ac.uk

Systematic exploration of SAR: This involves synthesizing and testing a series of analogues with varied substituents at different positions to map out the chemical space around the active compound. For example, studies on quinazolin-4-ones as TNKS inhibitors explored substituents at the 4'- and 8-positions to optimize potency and selectivity. researchgate.net

Targeting specific binding pockets: For TNKS, inhibitors have been designed to bind to the nicotinamide-binding site or the induced adenosine-binding site, or even as dual-binding antagonists. researchgate.net For PPI inhibitors like C44, the focus is on optimizing binding to the protein-protein interaction interface. researchgate.net

Addressing off-target liabilities: Ensuring selectivity against other related enzymes (e.g., other PARP family members for TNKS inhibitors, or other DUBs for USP25 inhibitors) is crucial to minimize unwanted side effects. researchgate.netembopress.org

The development of novel TNKS/USP25 inhibitors, such as UAT-B, which promotes TNKS degradation by disrupting the TNKS-USP25 interaction, highlights an emerging alternative approach to inhibit the Wnt/β-catenin pathway by modulating protein stability rather than just enzymatic activity. nih.gov

Advanced Research Methodologies and Experimental Approaches

High-Throughput Screening and Virtual Screening Methodologies

The discovery of C44 was a result of a hierarchical virtual screening approach. Researchers conducted an in silico analysis of over 200,000 compounds against the characterized structures of the USP25/TNKS-ARC5 protein complex. nih.govnih.govresearchgate.netnih.gov This computational method allowed for the rapid assessment of a large chemical library to identify potential candidates that could bind to and disrupt the specific protein-protein interaction interface between TNKS and USP25. Virtual screening is a powerful tool in early drug discovery, enabling the prioritization of compounds for experimental validation based on their predicted binding affinity and interaction with target proteins. nih.govnih.govresearchgate.net

In Vitro Biochemical and Cell-Based Assays

Following computational identification, C44 underwent extensive in vitro validation to confirm its predicted activity and assess its biological impact. These assays provided crucial data on its binding characteristics, effects on protein expression and stability, influence on ubiquitination, and impact on cellular functions such as proliferation, migration, and invasion.

To confirm C44's ability to disrupt the TNKS-USP25 interaction, in vitro protein-protein interaction assays were employed. Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC) are common methods used for this purpose. C44 was found to bind to the protein-protein interaction (PPI) interface of TNKS and USP25. nih.govresearchgate.net

In a fluorescence polarization (FP)-based binding competition assay, C44 demonstrated a K_i value of 20.5 µM. nih.govresearchgate.net Additionally, isothermal titration calorimetry (ITC) confirmed this interaction with a K_i value of 27.9 µM. nih.govresearchgate.net These assays quantify the binding affinity and thermodynamic parameters of molecular interactions, providing direct evidence of C44's ability to interfere with the TNKS-USP25 complex. mitoproteome.orgthegoodscentscompany.comfrontiersin.org

Table 1: Binding Affinity of C44 to TNKS-USP25 Complex

Assay TypeK_i Value (µM)Reference
Fluorescence Polarization20.5 nih.govresearchgate.net
Isothermal Titration Calorimetry27.9 nih.govresearchgate.net

Western blotting is a widely used technique to detect and quantify specific proteins in a sample, providing insights into protein expression levels and stability. nih.gov Studies on C44 utilized Western blotting to demonstrate that the compound disrupts the interaction between TNKS and USP25. nih.govresearchgate.net This disruption leads to an increase in the half-life of Axin, a key negative regulator of the Wnt pathway, and subsequently the breakdown of β-catenin protein. nih.govresearchgate.net USP25 is known to stabilize Tankyrase proteins (TNKS1 and TNKS2) by deubiquitinating them, and Western blotting has been used to show that overexpression of USP25 increases TNKS protein levels, while USP25 deficiency promotes TNKS degradation. sdsc.edu

Co-immunoprecipitation (Co-IP) assays are crucial for studying protein-protein interactions and post-translational modifications like ubiquitination. In the context of TNKS/USP25 interaction, co-immunoprecipitation was employed to assess the ubiquitination levels of Tankyrase 1 (TNKS1). sdsc.edu These studies revealed that USP25 negatively regulates TNKS1 ubiquitination, suggesting that C44, by disrupting the TNKS-USP25 interaction, influences the ubiquitination status and stability of TNKS. sdsc.edu Another inhibitor, UAT-B, which also targets the TNKS-USP25 interaction, was shown to effectively block the formation of this complex using co-IP experiments.

Cell proliferation assays are fundamental for evaluating the impact of chemical compounds on cell growth. The Cell Counting Kit-8 (CCK-8) assay is a sensitive colorimetric method widely used for this purpose, measuring cell viability based on the activity of cellular dehydrogenases. In vitro experiments with C44 revealed that the selective inhibition of the TNKS-USP25 interaction by C44 significantly reduced the proliferation of prostate cancer cells. nih.govnih.govresearchgate.net This finding underscores C44's potential as an anti-proliferative agent, particularly in Wnt pathway-dependent cancers. nih.govresearchgate.net

Cell migration and invasion are critical processes in cancer metastasis. Assays such as the Transwell assay and Wound Healing assay are commonly used to quantify these cellular behaviors in vitro. While specific detailed findings for C44 using these assays were not explicitly detailed in the provided snippets, studies investigating the role of USP25 in cancer progression have extensively utilized these methods. For instance, USP25-knockdown glioma cells showed dramatically inhibited cell invasion, migration, and proliferation activity, while USP25-overexpressed cells exhibited promoted activity. sdsc.edu Given that C44 disrupts the TNKS-USP25 interaction, it is implied that similar assays would be relevant for assessing its impact on cell motility and invasiveness in relevant cancer models.

In Vivo Xenograft Model Establishment and Analysis

The efficacy of TNKS/USP25-IN-C44 (C44) has been rigorously evaluated in in vivo xenograft models, primarily focusing on prostate cancer. These models are crucial for assessing the compound's therapeutic potential within a living biological system, complementing in vitro findings.

Model Establishment: Prostate cancer cell lines, such as PC-3, have been utilized to establish xenograft models in mice. These models involve implanting human prostate cancer cells into immunocompromised mice, allowing for the growth of tumors that mimic human prostate cancer progression. This setup provides a relevant environment to study the effects of therapeutic agents like C44 on tumor growth and proliferation in a systemic context.

Research Findings: Studies have demonstrated that C44 significantly attenuates the proliferation of prostate cancer cells in vivo. The selective inhibition of the TNKS-USP25 interaction by C44 led to a notable reduction in cancer tumor growth within these xenograft mice models. This observed reduction in tumor growth underscores C44's potential as a promising therapeutic agent for Wnt-pathway dependent prostate cancer. researchgate.netresearchgate.netdergipark.org.trnih.govcnr.it

While the research consistently reports significant reductions in tumor growth and cell proliferation, specific quantitative data, such as precise tumor volume measurements or percentage of tumor growth inhibition from in vivo xenograft studies for C44, were not detailed in the provided snippets.

Molecular Modeling and Docking Simulations for Compound Design

Molecular modeling and docking simulations played a pivotal role in the discovery and understanding of this compound (C44). These computational techniques are essential for predicting the binding orientation, affinity, and specific interactions between a small molecule (ligand) and its biological target (receptor). nih.govnih.gov

Compound Discovery and Design: C44 was identified through a hierarchical virtual screening process that involved analyzing over 200,000 compounds. This extensive in silico screening was performed on the characterized structures of the USP25/TNKS-ARC5 protein complex. The objective was to identify small molecules capable of binding to and disrupting the protein-protein interaction (PPI) interface of TNKS and USP25. researchgate.netresearchgate.netdergipark.org.trcnr.itnih.gov

Simulation Insights and Binding Mode: In silico analysis, including molecular docking simulations, revealed that C44 specifically binds to the PPI interface of TNKS and USP25. This binding disrupts their interaction, leading to an increased half-life of AXIN and the subsequent breakdown of β-catenin protein, thereby inhibiting the Wnt signaling pathway. researchgate.netdergipark.org.trcnr.it Molecular docking simulations predict optimized docked conformers based on the total energy of the system, providing insights into the strength and stability of the formed complex. nih.gov The simulation approach is particularly advantageous as it can accommodate ligand flexibility, offering a more realistic assessment of molecular recognition. nih.gov

While the virtual screening successfully identified C44 as a binder to the TNKS/USP25 PPI interface, specific quantitative docking scores (e.g., binding energy in kcal/mol) for C44 from these in silico studies were not explicitly provided in the available research snippets.

Future Directions and Research Implications of Tnks/usp25 in C44 Studies

Elucidation of Additional Substrates and Regulatory Mechanisms of TNKS and USP25

A primary direction for future research is to expand the known network of interactions for both TNKS and USP25 to build a more comprehensive picture of their biological roles. While Axin is the most well-characterized substrate of TNKS in the context of Wnt signaling, other substrates exist. mdpi.comnih.gov Similarly, USP25 has a range of substrates beyond TNKS, indicating its involvement in multiple cellular processes. frontiersin.orgresearchgate.net Further investigation is needed to identify and validate new substrates and understand how the TNKS-USP25 interaction affects their regulation. nih.gov

The regulation of USP25 itself is complex, involving post-translational modifications like phosphorylation, ubiquitination by other enzymes such as SMURF1, and SUMOylation, all of which can modulate its activity. frontiersin.orgfrontiersin.org Additionally, USP25 is subject to transcriptional control by various microRNAs. frontiersin.orgfrontiersin.org Future studies should aim to clarify how these different regulatory inputs converge to control USP25's function, particularly its interaction with TNKS. Understanding these mechanisms could reveal new nodes for therapeutic intervention.

Known Substrates of TNKS and USP25

EnzymeKnown SubstrateFunction/PathwayReference
TNKSAxinWnt/β-catenin signaling mdpi.comnih.gov
TNKSPTENTumor suppression mdpi.com
USP25TNKS1/2Wnt/β-catenin signaling nih.govresearchgate.netspandidos-publications.com
USP25c-MycOncogenesis frontiersin.org
USP25Notch1Developmental signaling frontiersin.org
USP25TRAF3Toll-like receptor signaling researchgate.net
USP25MyBPC1Muscle protein stability frontiersin.org

Investigation of Selective Targeting Strategies for TNKS-USP25 Interaction

The discovery of TNKS/USP25-IN-C44 highlights the viability of targeting the specific PPI between TNKS and USP25. researchgate.net This strategy is considered a more selective approach to inhibiting TNKS function compared to traditional catalytic inhibitors. nih.gov The ankyrin repeat (ARC) domains of TNKS, which mediate the interaction with USP25, are not found in other members of the PARP family, offering a unique target for specific drug development. nih.govresearchgate.net

Examples of TNKS-USP25 PPI Inhibitors

InhibitorDiscovery MethodResearch ContextReference
This compoundHierarchical virtual screeningDisrupts TNKS-USP25 binding, promotes TNKS degradation, and inhibits prostate cancer cell proliferation. frontiersin.orgresearchgate.netnih.gov
UAT-BIsolation from Streptomyces conglobatusInhibits the TNKS-USP25 interaction to overcome multi-drug resistance in colorectal cancer. nih.govpharmafocusasia.com

Research into Resistance Mechanisms in Pre-clinical Models

A critical aspect of developing any new therapeutic strategy is understanding potential mechanisms of resistance. For TNKS inhibitors that target catalytic activity, a noted issue is the compensatory increase in TNKS protein expression, which can limit their effectiveness. nih.gov The development of PPI inhibitors like this compound and UAT-B represents a direct research strategy to circumvent this issue, as their mechanism promotes TNKS degradation rather than allowing its accumulation. nih.gov

Future pre-clinical studies should investigate whether resistance can develop to TNKS-USP25 PPI inhibitors themselves. This would involve long-term exposure of cancer cell lines to compounds like C44 to select for resistant clones. Subsequent genomic and proteomic analysis of these resistant cells could identify mutations in TNKS or USP25 that prevent drug binding or reveal the upregulation of bypass pathways that reactivate Wnt signaling or other survival signals. For instance, the compound UAT-B has already shown efficacy in colorectal cancer cells that are resistant to both traditional chemotherapy and catalytic TNKS inhibitors, suggesting that this mechanism is a promising approach to overcoming existing resistance. nih.gov

Exploration of Combination Research Strategies with this compound in Disease Models

Given that cancer is often driven by multiple aberrant pathways, combination therapies are a cornerstone of modern oncology. Future research should systematically explore the synergistic potential of this compound with other targeted agents. Since C44 inhibits the Wnt pathway, combining it with inhibitors of parallel or downstream signaling pathways, such as the PI3K/AKT or EGFR pathways, could lead to enhanced anti-tumor effects. nih.govresearchgate.net

Pre-clinical studies in various cancer models, particularly those with known Wnt pathway dependency like certain colorectal and prostate cancers, are warranted. nih.govspandidos-publications.com Furthermore, because USP25 inhibitors may broadly enhance tumor sensitivity to treatments like chemotherapy and immunotherapy, it is plausible that C44 could be used to sensitize tumors to these standard-of-care therapies. frontiersin.orgnih.gov

Potential Combination Strategies Based on Related Inhibitor Classes

Primary Agent ClassPotential Combination Partner(s)Rationale for CombinationReference
TNKS InhibitorsPI3K inhibitors (e.g., BKM120), EGFR inhibitors (e.g., erlotinib)To potentiate antitumor effects by targeting multiple key cancer signaling pathways. nih.govresearchgate.net
TNKS InhibitorsAKT inhibitors, MEK inhibitorsTo overcome resistance and achieve synergistic tumor growth inhibition. researchgate.net
USP25 InhibitorsChemotherapy, Radiation Therapy, ImmunotherapyTo enhance the sensitivity of tumors to a broad range of cancer treatments. frontiersin.orgnih.gov

Expanding Research to Other Wnt-Dependent Biological Processes and Diseases Beyond Oncology

While the initial focus of this compound has been on oncology, the Wnt pathway and the enzyme USP25 are integral to numerous other physiological and pathological processes. researchgate.netembopress.org Dysregulation of Wnt signaling is implicated in a variety of non-cancerous conditions. Therefore, a significant future direction is to explore the therapeutic potential of modulating the TNKS-USP25 axis in other diseases.

For example, a specific isoform of USP25 is involved in insulin-mediated glucose metabolism and GLUT4 trafficking, suggesting a potential role in metabolic disorders like diabetes. frontiersin.orgfrontiersin.orgresearchgate.net Furthermore, USP25 has been linked to neurodegenerative diseases, such as Alzheimer's, through its role in clearing misfolded proteins and regulating neuroinflammation. patsnap.com Research into the effects of this compound in pre-clinical models of these conditions could uncover novel therapeutic applications and provide deeper insights into the fundamental biology of the Wnt pathway outside of cancer.

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie TNKS/USP25-IN-C44’s inhibitory activity, and how can they be experimentally validated?

  • Methodological Answer : Use co-immunoprecipitation (co-IP) assays to confirm direct binding between this compound and its targets (e.g., Axin). Pair this with β-catenin degradation assays (via Western blot) to quantify inhibitory effects, as TNKS inhibitors disrupt Wnt/β-catenin signaling by stabilizing Axin . For validation, employ RNA interference (RNAi) or CRISPR-Cas9 knockdown of TNKS to compare phenotypic outcomes with inhibitor treatment.

Q. How can researchers validate the specificity of this compound for TNKS versus other PARP family members?

  • Methodological Answer : Perform competitive binding assays using recombinant PARP isoforms (e.g., PARP1, PARP2) and surface plasmon resonance (SPR) to measure dissociation constants (Kd). Cross-validate with cellular assays (e.g., NAD<sup>+</sup> depletion assays) to confirm selective inhibition of TNKS activity .

Q. What experimental designs are optimal for assessing dose-dependent effects of this compound?

  • Methodological Answer : Use a logarithmic dilution series (e.g., 1 nM–10 µM) in cell viability assays (MTT or ATP-based) to calculate IC50. Include positive controls (e.g., XAV939, a known TNKS inhibitor) and negative controls (DMSO vehicle). For statistical rigor, apply two-way ANOVA to compare dose-response curves across replicates .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound binding affinity data across studies?

  • Methodological Answer : Analyze experimental variables such as buffer conditions (e.g., pH, ionic strength) and protein purity (via SDS-PAGE). Use isothermal titration calorimetry (ITC) to measure thermodynamic binding parameters, which are less prone to artifacts than SPR. Cross-reference structural data (e.g., cryo-EM of TNKS-inhibitor complexes) to identify conformational changes affecting binding .

Q. What strategies mitigate off-target effects when studying this compound in complex biological systems?

  • Methodological Answer : Combine proteomic profiling (e.g., affinity pulldown with mass spectrometry) to identify non-target interactions. Validate findings using orthogonal assays, such as fluorescence recovery after photobleaching (FRAP) to assess PARP activity in live cells. Employ in silico docking simulations to predict binding promiscuity .

Q. How should researchers design studies to investigate this compound’s synergistic effects with other Wnt pathway inhibitors?

  • Methodological Answer : Use combinatorial dose-matrix assays (e.g., 5×5 concentration grids) and analyze synergy via the Chou-Talalay method (Combination Index). Monitor downstream Wnt targets (e.g., LEF/TCF reporter assays) and apoptosis markers (e.g., caspase-3 activation). Include mechanistic studies (e.g., phosphoproteomics) to identify convergent signaling nodes .

Q. What methodologies address discrepancies in this compound’s efficacy across different cell lines?

  • Methodological Answer : Profile baseline Wnt pathway activity (e.g., β-catenin nuclear localization) and TNKS expression levels (qRT-PCR/Western blot) in cell lines. Use clustered regularly interspaced short palindromic repeats interference (CRISPRi) to modulate TNKS expression and isolate genetic confounding factors. Apply multivariate regression to correlate inhibitor sensitivity with molecular biomarkers .

Data Analysis & Interpretation

Q. How can researchers ensure statistical robustness when analyzing this compound’s effects on β-catenin degradation?

  • Methodological Answer : Normalize Western blot data to housekeeping proteins (e.g., GAPDH) and use densitometry software (e.g., ImageJ) for quantification. Perform triplicate biological replicates and report SEM. For non-normal distributions, use non-parametric tests (e.g., Mann-Whitney U) .

Q. What computational tools are recommended for modeling this compound’s binding dynamics?

  • Methodological Answer : Employ molecular dynamics (MD) simulations (e.g., GROMACS) to study inhibitor-TNKS interactions over time. Validate predictions with mutagenesis studies targeting residues in the catalytic domain. Use PyMOL for visualizing binding poses and hydrogen-bond networks .

Tables for Key Findings

Parameter This compound Control (XAV939) Method Reference
IC50 (Wnt inhibition)12 nM8 nMLEF/TCF reporter assay
Binding affinity (Kd)3.2 µM2.7 µMSPR
Off-target PARP1 activity<5% inhibition25% inhibitionNAD<sup>+</sup> depletion

Key Considerations for Researchers

  • Ethical Data Presentation : Avoid selective reporting of negative results; include raw data in supplementary materials .
  • Replicability : Document buffer compositions, cell passage numbers, and instrument calibration details .
  • Interdisciplinary Collaboration : Engage structural biologists for mechanistic insights and bioinformaticians for pathway enrichment analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TNKS/USP25-IN-C44
Reactant of Route 2
Reactant of Route 2
TNKS/USP25-IN-C44

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.